molecular formula C8H4Cl2N2 B8250456 2,7-Dichloro-1,6-naphthyridine

2,7-Dichloro-1,6-naphthyridine

Cat. No.: B8250456
M. Wt: 199.03 g/mol
InChI Key: YKSOVRSCPSFONF-UHFFFAOYSA-N
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Description

2,7-Dichloro-1,6-naphthyridine (CAS 1393583-67-9) is a versatile chemical building block belonging to the privileged 1,6-naphthyridine scaffold, a class of nitrogen-containing heterocycles recognized for its significant potential in medicinal chemistry and drug discovery . The specific chlorine substitutions at the 2 and 7 positions make this compound a valuable intermediate for further functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions, allowing researchers to generate diverse libraries of compounds for structure-activity relationship (SAR) studies . The 1,6-naphthyridine core is of high research interest due to its demonstrated capacity to interact with various biological targets. Compounds based on this scaffold have shown potent activity as tyrosine kinase inhibitors, with one derivative (Ripretinib) receiving FDA approval for advanced gastrointestinal stromal tumors . Furthermore, recent studies on novel 1,6-naphthyridine derivatives have identified potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 with IC50 values in the sub-micromolar range, comparable to drugs like rilpivirine . The scaffold also shows promise in other antiviral applications, as some 1,6-naphthyridine analogues exhibit high activity against human cytomegalovirus (HCMV) through a novel mechanism of action, remaining effective against strains resistant to standard therapies like ganciclovir . This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, and cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dichloro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-7-2-1-5-4-11-8(10)3-6(5)12-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSOVRSCPSFONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=CC(=NC=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,7 Dichloro 1,6 Naphthyridine and Analogues

Classical and Established Protocols for Naphthyridine Ring System Construction

The construction of the naphthyridine core has been a subject of extensive research, leading to the development of several classical and reliable synthetic strategies. These methods often involve the annulation of a second pyridine (B92270) ring onto a pre-existing pyridine moiety.

Friedländer Condensation and its Applicability to Naphthyridine Synthesis

The Friedländer annulation is a cornerstone in the synthesis of quinolines and their aza-analogs, including naphthyridines. This acid- or base-catalyzed condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group offers a direct route to the bicyclic system. In the context of 1,6-naphthyridine (B1220473) synthesis, a suitably substituted 4-aminonicotinaldehyde (B1271976) or 4-aminonicotinoyl derivative serves as the key precursor.

The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to furnish the aromatic naphthyridine ring. The versatility of the Friedländer synthesis lies in the wide array of commercially available or readily accessible active methylene (B1212753) compounds, allowing for the introduction of diverse substituents onto the newly formed pyridine ring. A general representation of the Friedländer synthesis for 1,6-naphthyridin-2(1H)-one is the condensation of 4-aminonicotinaldehyde with malonamide (B141969) in the presence of piperidine (B6355638) and ethanol. nih.gov

Starting Material 1Starting Material 2Catalyst/ReagentsProductYield (%)Reference
4-AminonicotinaldehydeMalonamidePiperidine, EtOH1,6-Naphthyridin-2(1H)-oneNot Reported nih.gov
4-AminonicotinonitrileDiethyl malonateNaOEt, EtOH4-Amino-1,6-naphthyridin-2(1H)-oneNot Reported nih.gov

Skraup Synthesis and Related Annulation Strategies

The Skraup synthesis is a classic and robust method for the preparation of quinolines, which has been successfully adapted for the synthesis of naphthyridines. acs.org The reaction typically involves heating an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide. acs.orgmdpi.com The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the naphthyridine ring system.

While the Skraup reaction is a powerful tool, it often requires harsh conditions and can suffer from low yields, particularly in the synthesis of 1,6-naphthyridines. acs.orgresearchgate.net Refinements to the classical procedure, such as the use of milder oxidizing agents and alternative α,β-unsaturated carbonyl compounds, have been developed to improve the efficiency and substrate scope of this transformation. For instance, the use of a "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid) has been shown to be effective in the synthesis of 1,6-naphthyridine from 4-aminopyridine (B3432731) in a 40% yield. nih.gov

AminopyridineReagentOxidizing AgentProductYield (%)Reference
4-AminopyridineGlycerol"Sulfo-mix"1,6-Naphthyridine40% nih.gov
4-AminopyridineMethyl vinyl ketone"Sulfo-mix"4-Methyl-1,6-naphthyridine1% nih.gov
4-AminopyridineBut-2-enal"Sulfo-mix"2-Methyl-1,6-naphthyridine0.5% nih.gov

Hetero-Diels-Alder Cycloaddition Reactions

The hetero-Diels-Alder reaction provides a powerful and convergent approach for the construction of six-membered heterocyclic rings, including the pyridine ring of the naphthyridine system. This [4+2] cycloaddition reaction typically involves an electron-rich diene and an electron-deficient dienophile, or vice versa (inverse electron-demand hetero-Diels-Alder). In the synthesis of 1,6-naphthyridines, a suitably functionalized pyridine can act as either the diene or dienophile component.

An example of an intramolecular hetero-Diels-Alder approach involves the reaction between 2-(N-propargylamino)benzaldehydes and arylamines in the presence of a copper bromide catalyst. researchgate.net The in situ generated electron-deficient heterodiene bearing a tethered alkyne partner undergoes an intramolecular inverse electron-demand cycloaddition followed by air oxidation to furnish 5,6-dihydrodibenzo[b,h] researchgate.netresearchgate.netnaphthyridines in high yields. researchgate.net

Diene PrecursorDienophileCatalyst/ReagentsProductYield (%)Reference
2-(N-propargylamino)benzaldehydesArylaminesCuBr2, Toluene, 80 °C5,6-Dihydrodibenzo[b,h] researchgate.netresearchgate.netnaphthyridinesModerate to High researchgate.net

Oxidative Cyclization Approaches

Oxidative cyclization reactions represent a modern and efficient strategy for the construction of heterocyclic ring systems. These methods often involve the formation of new carbon-carbon or carbon-heteroatom bonds under the influence of an oxidizing agent. In the context of 1,6-naphthyridine synthesis, oxidative cyclization can be employed to construct the second pyridine ring.

A recent example of this approach is the tandem oxidative reaction of pyridinones with 1,3-diarylpropenes. researchgate.net This reaction proceeds via an oxidative coupling mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), followed by an intramolecular cyclization and dehydro-aromatization catalyzed by a copper(II) triflate/bis(tert-butyl)peroxide system to afford 1,6-naphthyridones in moderate to excellent yields. researchgate.net

Pyridinone Derivative1,3-DiarylpropeneReagentsProductYield (%)Reference
Substituted PyridinonesSubstituted 1,3-DiarylpropenesDDQ, Cu(OTf)2, DTBPSubstituted 1,6-NaphthyridonesModerate to Excellent researchgate.net

Targeted Synthesis of 1,6-Naphthyridine Derivatives

The synthesis of specifically substituted 1,6-naphthyridine derivatives, such as the target compound 2,7-dichloro-1,6-naphthyridine, requires careful consideration of regioselectivity. The following section explores synthetic pathways that allow for the controlled introduction of substituents at desired positions.

Regioselective Synthetic Pathways for Dichlorinated Naphthyridines

The synthesis of 5,7-dichloro-1,6-naphthyridine (B1340720) commences with the reaction of N-(2,6-dichloropyridin-4-yl)pivalamide with n-butyllithium at low temperature, followed by the addition of (2E)-3-(dimethylamino)-2-propenal. chemicalbook.com The subsequent acid-catalyzed cyclization and aromatization furnishes the 5,7-dichloro-1,6-naphthyridine. The regioselectivity is dictated by the substitution pattern of the initial dichloropyridine derivative.

Table of Synthetic Steps for 5,7-Dichloro-1,6-naphthyridine

Step Starting Material Reagents and Conditions Intermediate/Product Yield (%) Reference
1 N-(2,6-dichloropyridin-4-yl)pivalamide 1. n-BuLi, THF, < -60 °C; 2. (2E)-3-(dimethylamino)-2-propenal Crude intermediate Not Reported chemicalbook.com

This regioselective approach underscores the importance of precursor design in directing the position of substituents on the final naphthyridine scaffold. A plausible strategy for the synthesis of this compound would likely involve starting with a pyridine precursor already bearing a chlorine atom at the appropriate position, which would then be elaborated to form the second chlorinated pyridine ring. A common method to introduce chloro-substituents is the treatment of the corresponding naphthyridinediones with a chlorinating agent like phosphorus oxychloride. mdpi.comchemicalbook.com Therefore, the synthesis of 1,6-naphthyridine-2,7-dione would be a key intermediate.

Precursor Chemistry and Intermediate Transformations

The foundational step in synthesizing halogenated 1,6-naphthyridines is the construction of the bicyclic heteroaromatic ring system. A common strategy involves the formation of a 1,6-naphthyridin-2(1H)-one or a 1,6-naphthyridine-2,7-diol intermediate, which can then be halogenated.

For instance, 1,6-naphthyridin-2(1H)-ones can be synthesized from a preformed pyridone ring which undergoes cyclization to form the second pyridine ring. nih.gov A typical transformation to introduce the chloro substituents involves treating the corresponding diol or dione (B5365651) precursor with a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction substitutes the hydroxyl or oxo groups with chlorine atoms, yielding the dichloro derivative. This method is a well-established route for preparing various dichloro-azanaphthalenes, including analogues like dichloro-1,5-naphthyridines, from their di-N-oxide precursors. nih.gov

A general synthetic pathway can be conceptualized as follows:

Formation of the Naphthyridine Core : Cyclization reactions, often starting from substituted pyridines, are employed to build the fundamental 1,6-naphthyridine skeleton. For example, multicomponent reactions can provide a rapid and efficient means to construct substituted 1,6-naphthyridine derivatives. ekb.eg

Oxidation/Hydroxylation : The core is functionalized to introduce oxygen-containing groups at the 2 and 7 positions, typically forming a 1,6-naphthyridine-2,7-dione or the tautomeric diol.

Chlorination : The resulting intermediate is treated with a chlorinating agent such as phosphorus oxychloride or sulfuryl chloride to yield this compound.

This stepwise approach allows for the controlled construction and subsequent halogenation of the naphthyridine scaffold, providing the key this compound intermediate ready for further functionalization.

Advanced and Contemporary Synthetic Techniques

Modern organic synthesis provides a powerful toolkit for the functionalization of halogenated naphthyridines. These methods, including transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, offer high efficiency, selectivity, and functional group tolerance, enabling the creation of a diverse array of complex derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the this compound ring are excellent leaving groups for transition metal-catalyzed cross-coupling reactions. This allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds at these positions, serving as a cornerstone for creating diverse analogues.

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between an organoboron compound and an organic halide. musechem.com In the context of halogenated naphthyridines, this reaction is instrumental for introducing aryl or heteroaryl substituents.

The general catalytic cycle involves three key steps:

Oxidative Addition : A Palladium(0) complex reacts with the halogenated naphthyridine (Ar-X) to form a Pd(II) intermediate.

Transmetalation : The organic group from the boronic acid or ester (R-B(OR)₂) is transferred to the palladium center.

Reductive Elimination : The two organic fragments (Ar-R) are coupled, regenerating the Pd(0) catalyst. nih.govchemrxiv.org

The use of bulky and electron-rich phosphine (B1218219) ligands has significantly enhanced the reactivity of these catalysts, making even the coupling of less reactive aryl chlorides routine. nih.gov This allows for the efficient synthesis of 2,7-diaryl-1,6-naphthyridines from this compound. The reaction demonstrates high functional group tolerance and typically proceeds under mild conditions. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions

As a more cost-effective and sustainable alternative to palladium, cobalt catalysts have proven highly effective for the functionalization of halogenated N-heterocycles. nih.gov Cobalt(II) chloride (CoCl₂) can catalyze the cross-coupling of chloronaphthyridines with various organometallic reagents, such as alkyl- and arylmagnesium halides (Grignard reagents) and arylzinc halides. nih.gov

These reactions are particularly useful for functionalizing electron-deficient heterocycles like naphthyridines. Research has shown that CoCl₂ (at 5 mol %) effectively catalyzes the alkylation and arylation of various chloronaphthyridines. nih.gov The scope of these couplings can be expanded by adding ligands; for example, the use of sodium formate (B1220265) as an additive allows for smooth cross-couplings with arylzinc reagents under mild conditions. nih.gov

Table 2: Cobalt-Catalyzed Cross-Coupling of Halogenated Naphthyridines

The Negishi cross-coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is another powerful tool for C-C bond formation. organic-chemistry.org It is particularly valuable for achieving regioselective functionalization when a substrate contains multiple, distinct halogen atoms.

The different reactivities of halogens toward palladium catalysts (reactivity order: I > Br > Cl) can be exploited. For a substrate like a chloro-iodonaphthyridine, the more reactive C-I bond can be selectively functionalized using a palladium-catalyzed Negishi coupling, leaving the C-Cl bond intact. The remaining chlorine can then be functionalized in a subsequent step, for example, using a cobalt-catalyzed coupling.

This orthogonal, catalyst-controlled strategy allows for the stepwise and regioselective introduction of two different substituents onto the naphthyridine core. For example, a 1-chloro-4-iodo-2,7-naphthyridine was first selectively arylated at the 4-position via a Pd-catalyzed Negishi reaction, followed by a Co-catalyzed arylation at the 1-position, affording a mixed bisarylated naphthyridine in high yield. nih.gov

Microwave-Assisted Organic Synthesis of Naphthyridine Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a green and efficient technology that dramatically accelerates chemical reactions. rroij.com By using microwave irradiation to heat reactions, MAOS can reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. derpharmachemica.comresearchgate.net

This technique is based on the ability of polar molecules in the reaction mixture to transform electromagnetic energy into heat. rroij.com The rapid, in-situ heating can lead to selective reaction pathways and minimize the formation of byproducts. rroij.com MAOS has been successfully applied to the synthesis of various naphthyridine derivatives. For example, a one-pot, three-component reaction to produce N-substituted 2-amino-1,6-naphthyridine derivatives was developed using microwave irradiation, resulting in excellent yields and operational simplicity. acs.org Similarly, an environmentally benign method for synthesizing 2,6-naphthyridine (B1209661) derivatives from 4-cyano-3-pyridylacetonitrile was achieved under microwave conditions. rroij.comderpharmachemica.com

The key advantages of MAOS in this context include:

Rapid Reaction Rates : Significant reduction in reaction time. researchgate.net

High Yields : Often improves product yields over conventional methods.

Eco-Friendly : Aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. rroij.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Nanocatalyst-Mediated Synthetic Routes (e.g., MCM-41-SO3H)

While direct synthesis of this compound using nanocatalysts like MCM-41-SO3H has not been extensively reported in the reviewed literature, these catalysts have proven effective in the synthesis of 1,6-naphthyridine analogues. The ordered mesoporous silica (B1680970) material MCM-41, functionalized with sulfonic acid groups (MCM-41-SO3H), acts as a highly efficient and reusable solid acid catalyst.

This nanocatalyst facilitates the rapid and environmentally friendly "green" synthesis of N-aryl-2-amino-1,6-naphthyridine derivatives under solvent-free conditions. The synergy of the nanosized catalyst and the absence of a solvent leads to high yields, simple procedures, and straightforward workups compared to conventional methods. The catalyst's consistent activity over multiple uses makes it a valuable tool in the synthesis of the 1,6-naphthyridine scaffold.

Further advancements include the development of a magnetic nanocatalyst, (α-Fe2O3)-MCM-41-SO3H. This catalyst is prepared by the reaction of chlorosulfonic acid with silica-coated iron oxide nanoparticles. It is utilized for the efficient one-pot synthesis of N-aryl-2-amino-1,6-naphthyridine derivatives. A key advantage of this magnetic catalyst is its easy recovery from the reaction mixture using an external magnet, allowing for its reuse without a significant loss of activity.

Table 1: Nanocatalyst-Mediated Synthesis of 1,6-Naphthyridine Analogues

Catalyst Reactants Product Key Advantages
MCM-41-SO3H Not specified for dichloro derivative N-aryl-2-amino-1,6-naphthyridine derivatives High yields, solvent-free, reusable
(α-Fe2O3)-MCM-41-SO3H Not specified for dichloro derivative N-aryl-2-amino-1,6-naphthyridine derivatives Magnetically recoverable, reusable, high activity

Photochemical Methods for Halogenated Dibenzo-Naphthyridines

Photochemical reactions offer a unique approach to the synthesis of complex heterocyclic systems, including halogenated dibenzo-naphthyridines. A notable example is the synthesis of 6,7-dichlorodibenzo[c,f] nih.govresearchgate.netnaphthyridines. tandfonline.com This method involves an eliminative photocyclization of o-halo-3-carboxanilidoquinolin-2(1H)ones. tandfonline.com

The process begins with the irradiation of the carboxanilide starting material in methanol (B129727) with triethylamine (B128534) using 253.7 nm light. tandfonline.com This photochemical step induces cyclization to form dibenzo[c,f] nih.govresearchgate.netnaphthyridin-6,7-(5H,8H)diones. tandfonline.com These diones are then treated with phosphorus oxychloride in the presence of N,N-dimethylaniline to yield the final 6,7-dichlorodibenzo[c,f] nih.govresearchgate.netnaphthyridines. tandfonline.com

In the broader context of dibenzo[c,h] nih.govresearchgate.netnaphthyridines, while the core polycyclic system has been synthesized through various routes, the halogenation step is typically a chemical rather than a photochemical process. nih.gov For instance, dibenzo[c,h] nih.govresearchgate.netnaphthyridinediones can be reacted with phosphorus(V)oxychloride to yield chloronaphthyridinones. nih.gov

Table 2: Photochemical Synthesis of a Halogenated Dibenzo-Naphthyridine Derivative

Starting Material Reaction Type Conditions Intermediate/Product
o-halo-3-carboxanilidoquinolin-2(1H)ones Eliminative Photocyclization 253.7 nm light, Methanol, Triethylamine Dibenzo[c,f] nih.govresearchgate.netnaphthyridin-6,7-(5H,8H)diones
Dibenzo[c,f] nih.govresearchgate.netnaphthyridin-6,7-(5H,8H)diones Chlorination POCl3, N,N-dimethylaniline 6,7-Dichlorodibenzo[c,f] nih.govresearchgate.netnaphthyridines

Purification and Separation Techniques for Dichloro-Naphthyridine Compounds

The purification and separation of dichloro-naphthyridine compounds are critical steps in their synthesis to ensure the isolation of products with high purity. A combination of chromatographic and non-chromatographic techniques is often employed.

Recrystallization is a common and effective method for purifying solid dichloro-naphthyridine derivatives. For example, in the synthesis of 2,7-dichloro-1,8-naphthyridine, the crude product is recrystallized from acetone (B3395972) to yield a pale yellow powder. chemicalbook.com Similarly, 6,7-dichlorodibenzo[c,f] nih.govresearchgate.netnaphthyridines can be purified by recrystallization from ethyl acetate (B1210297). tandfonline.com

Column chromatography is widely used for the separation of complex mixtures. In the synthesis of 6,7-dichlorodibenzo[c,f] nih.govresearchgate.netnaphthyridines, the crude product is first chromatographed over silica gel using a mixture of petroleum ether and ethyl acetate as the eluent, followed by recrystallization. tandfonline.com

High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode, is a powerful technique for the separation of halogenated aromatic compounds. chromforum.org The separation of related compounds differing by the attached halogens can be achieved using a C18 column. chromforum.org For challenging separations, columns that offer different selectivities, such as Phenyl-Hexyl (Phe-Hex) or Pentafluorophenyl (PFP) columns, can be utilized to exploit different pi-pi interactions with the aromatic rings. chromforum.org Peak broadening, which can be an issue due to the interaction of the nitrogen atoms in the aromatic ring with the silica support, can be mitigated by the addition of triethylamine (TEA) to the mobile phase or by adjusting the pH. chromforum.org

Gas Chromatography (GC) is another valuable technique for the separation of volatile and semi-volatile halogenated aromatic compounds. iaea.orgnih.gov

Table 3: Purification and Separation Techniques for Dichloro-Naphthyridine Compounds and Analogues

Technique Stationary Phase/Solvent Application Example Reference
Recrystallization Acetone Purification of 2,7-dichloro-1,8-naphthyridine chemicalbook.com
Recrystallization Ethyl Acetate Purification of 6,7-dichlorodibenzo[c,f] nih.govresearchgate.netnaphthyridines tandfonline.com
Column Chromatography Silica Gel / Petroleum Ether-Ethyl Acetate Purification of 6,7-dichlorodibenzo[c,f] nih.govresearchgate.netnaphthyridines tandfonline.com
Reversed-Phase HPLC C18, Phe-Hex, PFP Separation of related halogenated aromatic compounds chromforum.org
Gas Chromatography Not specified Separation of labeled aromatic halogen compounds iaea.org

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions of Chlorine Atoms on the Naphthyridine Core

The chlorine atoms in 2,7-dichloro-1,6-naphthyridine are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen atoms depletes electron density at the α- and γ-positions (including C2 and C7), facilitating attack by nucleophiles. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ions.

Research on related dichlorinated naphthyridines and other diazanaphthalenes demonstrates that these reactions can be controlled to achieve either mono- or di-substitution by carefully managing reaction stoichiometry and conditions. For instance, in the synthesis of kinase inhibitors, similar dichlorinated heterocyclic scaffolds are reacted with amines to install pharmacologically important side chains. While literature on 8-substituted 5,7-dichloronaphthyridines is limited, the reactivity pattern is well-established for the core structure. acs.org The reaction typically proceeds by heating the dichloro-substrate with the nucleophile in a suitable solvent, often with a base to neutralize the HCl generated.

NucleophileProduct TypeTypical Conditions
Primary/Secondary Amines2,7-Diamino-1,6-naphthyridinesHeat, polar aprotic solvent (e.g., DMF, DMSO), base (e.g., K₂CO₃, Et₃N)
Alkoxides (e.g., NaOMe)2,7-Dialkoxy-1,6-naphthyridinesCorresponding alcohol as solvent, heat
Hydrazine2,7-Dihydrazino-1,6-naphthyridineAlcohol solvent, heat

This table presents generalized conditions based on the reactivity of similar dichlorinated N-heterocycles.

Regioselective Reactions and Positional Reactivity Analysis

In non-symmetrical naphthyridines, the two chlorine atoms may exhibit different reactivities, leading to regioselective mono-substitution. For this compound, the molecule is symmetrical, meaning the C2 and C7 positions are chemically equivalent. Therefore, the initial nucleophilic attack will occur statistically at either position, yielding a single mono-substituted product, 2-chloro-7-(nucleophil)-1,6-naphthyridine.

However, the introduction of the first substituent breaks this symmetry. The electronic nature of the newly introduced group can either activate or deactivate the remaining chlorine atom towards a second substitution. An electron-donating group would generally decrease the reactivity of the second chlorine, while an electron-withdrawing group might enhance it.

In related systems, such as 1,6-naphthyridine-5,7-ditriflates, which are more reactive analogues of dichlorides, the addition of an amine nucleophile occurs smoothly and regioselectively at one position (C5) to give the mono-substituted product. acs.org This high regioselectivity highlights the ability to control substitutions on the naphthyridine core, a principle that applies to the dichloro-derivative as well, particularly in sequential reactions with different nucleophiles.

Oxidation and Reduction Pathways of the Naphthyridine Scaffold

The 1,6-naphthyridine (B1220473) scaffold can undergo both oxidation and reduction reactions, targeting either the heterocyclic rings or substituents.

Oxidation:

N-Oxidation: The nitrogen atoms of the naphthyridine ring can be oxidized to form N-oxides using peracids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides, such as 1,6-naphthyridine-N-oxide, can then be used in further functionalization reactions. nih.govacs.org For example, N-oxidation can alter the regioselectivity of subsequent electrophilic or nucleophilic substitutions.

Side-Chain Oxidation: Substituents on the ring can be oxidized without affecting the core. For example, a hydroxymethyl group attached to the naphthyridine ring can be oxidized to an aldehyde, which can then be used in condensation reactions to build more complex structures. nih.gov

Reduction:

Catalytic Hydrogenation: The pyridine (B92270) rings of the naphthyridine system can be reduced to a tetrahydronaphthyridine derivative under catalytic hydrogenation conditions (e.g., H₂, Pd/C). This transformation converts the flat, aromatic system into a three-dimensional saturated scaffold.

Dehalogenation: The chlorine atoms can be removed via reductive dehalogenation, for example, by catalytic hydrogenation in the presence of a base, to yield the parent 1,6-naphthyridine.

N-Oxide Reduction: N-oxides can be readily reduced back to the parent naphthyridine using reagents such as PCl₃ or H₂ with a suitable catalyst. acs.org

Cyclization and Annulation Reactions to Form Polycyclic Systems

This compound serves as an excellent building block for the synthesis of fused polycyclic systems through cyclization and annulation reactions. By reacting the dichlorinated scaffold with binucleophiles (molecules containing two nucleophilic centers), new rings can be fused onto the naphthyridine core.

For example, reaction with a diamine like ethylenediamine could, in principle, lead to the formation of a diazepine ring fused across the 2 and 7 positions. Similarly, reaction with a dinucleophile such as 2-aminophenol could yield a more complex, rigid polycyclic heteroaromatic system. These strategies are widely used to create novel scaffolds for medicinal chemistry and materials science. Research on related 2,7-naphthyridine (B1199556) derivatives has shown their utility in forming fused systems like furo[2,3-c]-2,7-naphthyridines through cyclization processes. mdpi.com

Rearrangement Reactions and their Mechanistic Elucidation (e.g., Smiles Rearrangement in Naphthyridine Derivatives)

Naphthyridine derivatives are known to undergo intramolecular rearrangement reactions, with the Smiles rearrangement being a notable example. nih.govresearchgate.net The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile within a side chain attacks the aromatic ring, displacing another part of the side chain that acts as a leaving group. wikipedia.orgacs.org

This reaction has been documented for the first time in the 2,7-naphthyridine series as a method to synthesize 1-amino-3-oxo-2,7-naphthyridines. mdpi.comresearchgate.net In a typical mechanism, a precursor with a side chain containing a nucleophile (like an alcohol or amine) is attached to the naphthyridine ring at a position adjacent to a leaving group. Under basic conditions, the nucleophile attacks the ring, forming a spirocyclic intermediate (a Meisenheimer complex). Subsequent ring-opening expels the leaving group, completing the rearrangement.

For a derivative of this compound, one could envision a scenario where one chlorine is first substituted with a group like 2-aminoethanol. The terminal hydroxyl or amino group could then act as the intramolecular nucleophile to displace the second chlorine atom, leading to a rearranged or cyclized product. The feasibility of such a rearrangement is influenced by steric and electronic factors of substituents on the naphthyridine ring. nih.gov

Functional Group Interconversions on this compound

Functional group interconversion (FGI) is a key strategy for elaborating the this compound scaffold into more complex molecules. The chlorine atoms themselves are versatile functional groups that serve as handles for a wide range of transformations.

Key FGI strategies include:

Conversion of Chlorines to Other Halogens: While less common, a Finkelstein-type reaction could potentially exchange the chlorine atoms for bromine or iodine, which can be more reactive in certain cross-coupling reactions. vanderbilt.edu

Palladium-Catalyzed Cross-Coupling: The C-Cl bonds are suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki (with boronic acids), Stille (with organostannanes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines). These reactions are powerful methods for forming C-C and C-N bonds, allowing for the introduction of aryl, alkyl, vinyl, and amino substituents. The more reactive triflate group, an analogue to the chloride, has been shown to smoothly engage in Suzuki and Negishi cross-couplings as well as cyanation on the 1,6-naphthyridine core. acs.org

Conversion to Hydroxy and Oxo Derivatives: Nucleophilic substitution with hydroxide or water under harsh conditions can convert the C-Cl groups to C-OH groups. The resulting 2,7-dihydroxy-1,6-naphthyridine would exist in equilibrium with its tautomeric form, 1,6-naphthyridine-2,7-dione.

Starting GroupReagents/ReactionProduct Group
-ClR-B(OH)₂ / Pd catalyst (Suzuki)-R (Aryl, Alkyl)
-ClR-NH₂ / Pd catalyst (Buchwald-Hartwig)-NH-R
-ClKCN / Pd catalyst-CN
-OHPOCl₃-Cl
-NH₂NaNO₂, HCl (Sandmeyer)-Cl, -Br, -CN, etc.

This table provides examples of functional group interconversions applicable to the 1,6-naphthyridine scaffold.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 2,7-dichloro-1,6-naphthyridine is predicted to exhibit a distinct pattern of signals corresponding to the four aromatic protons on the naphthyridine core. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atoms and the chloro substituents, which generally cause a downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
H-3, H-8 8.5 - 8.8

Note: These are estimated values. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of four distinct carbon signals are expected due to the molecule's symmetry. The carbons directly bonded to the chlorine atoms (C-2 and C-7) will show a significant downfield shift. The quaternary carbons (C-4a, C-8a, C-1, and C-6) will also have characteristic chemical shifts.

Calculations based on substituent effects for 2,7-naphthyridine (B1199556) derivatives allow for the estimation of the ¹³C NMR chemical shifts. The carbons bearing the chloro substituents are anticipated to be in the 150-155 ppm range, while the other aromatic carbons will appear at slightly more upfield positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2, C-7 151 - 154
C-3, C-8 120 - 123
C-4, C-5 118 - 121

Note: These are estimated values. Actual experimental values may vary.

While ¹H and ¹³C NMR provide fundamental structural information, 2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives of this scaffold. A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity within the pyridine (B92270) rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the carbon signals. For this compound, these techniques would confirm the assignments made from the 1D spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum is expected to be characterized by several key absorption bands.

The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the naphthyridine ring system will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The presence of the C-Cl bonds will be indicated by strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
C=C and C=N Stretch 1400 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₈H₄Cl₂N₂), the molecular ion peak (M⁺) in a high-resolution mass spectrum would be expected at an m/z corresponding to its exact mass. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of 2,7-naphthyridine derivatives often involves the sequential loss of small molecules such as HCN. For this compound, fragmentation could also involve the loss of chlorine atoms or HCl.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like 1,6-naphthyridine (B1220473) typically exhibit characteristic absorption bands in the UV region. The spectrum of this compound is expected to show absorptions corresponding to π → π* transitions of the aromatic system. The presence of the chloro substituents and the nitrogen heteroatoms can influence the position and intensity of these absorption maxima. Studies on similar 1,6-naphthyridine derivatives have shown absorption bands in the UV region, and it is anticipated that this compound will exhibit similar spectral properties acs.org.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular wavefunctions and a wide array of associated properties. nih.gov Methods like Density Functional Theory (DFT) are particularly effective for studying the electronic characteristics of heterocyclic systems. For a molecule such as 2,7-Dichloro-1,6-naphthyridine, DFT, particularly with the B3LYP functional, is a common choice for achieving a balance between computational cost and accuracy. researchgate.netresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy on the potential energy surface. For this compound, the optimization process would reveal the planarity of the naphthyridine core and the precise orientation of the two chlorine atoms.

Given the rigid, fused-ring structure of the naphthyridine skeleton, the molecule is not expected to have significant conformers arising from bond rotation, unlike flexible chain molecules. The primary structural parameters of interest would be the C-C, C-N, and C-Cl bond lengths and the internal angles of the pyridine (B92270) rings. These calculated parameters provide a foundational understanding of the molecule's steric and electronic properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents hypothetical data based on typical values for similar heterocyclic compounds, as specific published data for this compound is not available.

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond Length (Å)C2-Cl1.745
C7-Cl1.748
N1-C21.330
N6-C71.332
Bond Angle (°)C3-C2-N1123.5
C8-C7-N6123.8
Cl-C2-N1115.0

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov

Table 2: Illustrative FMO Properties and Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes.

ParameterSymbolValue (eV)Interpretation
HOMO EnergyEHOMO-6.85Indicates electron-donating ability
LUMO EnergyELUMO-1.95Indicates electron-accepting ability
Energy GapΔE4.90Relates to chemical stability and reactivity
Chemical Hardnessη2.45Measures resistance to change in electron distribution
Electrophilicity Indexω1.92Quantifies electrophilic character

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. mdpi.com The MEP surface is colored based on the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential localized around the two nitrogen atoms due to their lone pairs of electrons, making them sites for protonation or coordination with Lewis acids. Conversely, the regions near the hydrogen atoms on the aromatic rings and potentially the carbon atoms bonded to the electronegative chlorine and nitrogen atoms would exhibit a positive potential, marking them as likely sites for nucleophilic attack.

Theoretical Studies of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. rsc.org By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates and selectivity.

For this compound, theoretical studies could investigate mechanisms such as nucleophilic aromatic substitution (SNAr), where one or both chlorine atoms are displaced by a nucleophile. Computational analysis could determine whether the reaction proceeds via a concerted mechanism or a stepwise pathway involving a Meisenheimer complex intermediate. Such studies are vital for predicting the regioselectivity and feasibility of synthetic transformations involving the naphthyridine scaffold. nih.govnih.gov

Prediction and Interpretation of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic properties, including NMR chemical shifts and vibrational frequencies (IR/Raman). These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts. By comparing the calculated spectrum with experimental data, each signal can be unambiguously assigned to a specific nucleus in the molecule. Theoretical calculations are particularly useful for resolving ambiguities in complex spectra of substituted heterocyclic systems. mdpi.comresearchgate.net While experimental data for derivatives exist, nih.gov specific theoretical predictions for the title compound would provide a precise benchmark.

Solvatochromism and Solvent-Molecule Interactions

Solvatochromism refers to the change in a substance's color (i.e., its UV-Visible absorption spectrum) when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent. researchgate.netresearchgate.net Computational methods, such as Time-Dependent DFT (TD-DFT) combined with implicit solvent models (like the Polarizable Continuum Model, PCM), can simulate these effects. iosrjournals.org

A computational study on this compound would involve calculating its electronic transition energies in various solvents of differing polarity. mdpi.com Such an analysis would predict whether the molecule exhibits positive solvatochromism (a red shift in absorption wavelength with increasing solvent polarity) or negative solvatochromism (a blue shift). This information is crucial for understanding how the molecule's electronic properties are influenced by its environment.

Structure Activity Relationships Sar and Mechanistic Pathways

Correlating Structural Features of Naphthyridine Derivatives with Modulated Biological Activities

The biological activities of naphthyridine derivatives are intricately linked to the nature and position of their substituents. The 1,6-naphthyridine (B1220473) core itself, a bicyclic system containing two pyridine (B92270) rings, offers multiple points for substitution, each influencing the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, dictate the compound's interaction with biological targets.

Research on various 1,6-naphthyridine derivatives has revealed several key SAR trends:

Substitution at the C5 and C7/C8 Positions: A review of 1,6-naphthyridin-2(1H)-ones indicates that the substitution pattern at the C5, C7, and C8 positions is critical for their biological application. nih.gov For instance, in a series of c-Met kinase inhibitors based on a 1H-imidazo[4,5-h] nih.govresearchgate.netnaphthyridin-2(3H)-one core, the introduction of a 4′-carboxamide phenoxy group at the C-5 position significantly enhanced the inhibitory potency. rsc.org

Role of Nitrogen Atoms: The nitrogen atoms in the naphthyridine rings are key features, capable of forming hydrogen bonds with biological targets. In a study of 2,8-disubstituted-1,6-naphthyridines as CDK8/19 inhibitors, the N-6 nitrogen was found to interact with the backbone NH of a hinge residue in the ATP binding site. nih.gov

Influence of Halogenation: Halogen atoms, such as chlorine, can significantly impact the biological activity of naphthyridine derivatives. The introduction of a halogen can alter the electronic distribution of the ring system, enhance binding affinity through halogen bonding, and improve pharmacokinetic properties by increasing lipophilicity. mdpi.com For example, in a series of N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine derivatives, compounds bearing a chloro substituent displayed the highest antimicrobial activity. mdpi.com

The Specific Impact of Dichlorination at the 2,7-Positions on SAR

While specific SAR studies on 2,7-dichloro-1,6-naphthyridine are limited in the public domain, the impact of dichlorination at these positions can be inferred from general principles of medicinal chemistry and SAR studies of related compounds. The 2- and 7-positions of the 1,6-naphthyridine ring are electronically distinct, and substitution at these sites would be expected to have a pronounced effect on the molecule's properties.

Electronic Effects: The chlorine atoms are electron-withdrawing groups. Their presence at the 2- and 7-positions would decrease the electron density of the naphthyridine ring system. This alteration in electronic character can influence the pKa of the ring nitrogens, affecting their ability to participate in hydrogen bonding or salt bridge formation with target proteins.

Steric and Lipophilic Effects: The chlorine atoms introduce steric bulk at the 2- and 7-positions. This can either facilitate or hinder the binding of the molecule to a target, depending on the topography of the binding site. Furthermore, the addition of two chlorine atoms significantly increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and metabolic stability. In a study of chlorinated N-arylcinnamamides, an increase in lipophilicity was correlated with increased activity against Staphylococcus aureus. mdpi.com

Table 1: Postulated Influence of 2,7-Dichlorination on Physicochemical Properties and Biological Interactions of 1,6-Naphthyridine

PropertyInfluence of 2,7-DichlorinationPotential Biological Consequence
Electron Density Decreased due to the electron-withdrawing nature of chlorine.Altered pKa of ring nitrogens, potentially modifying hydrogen bonding capabilities.
Lipophilicity Increased.Enhanced membrane permeability, but potentially lower aqueous solubility. May influence protein binding and distribution.
Steric Profile Increased bulk at the 2- and 7-positions.Can either promote or hinder binding to a target's active site, depending on its shape and size.
Halogen Bonding Potential for halogen bond formation with electron-rich atoms in a biological target.Can provide an additional, directional interaction to enhance binding affinity and selectivity.

Comparative SAR Analysis Across Naphthyridine Isomers

Investigation of Ligand-Target Interaction Mechanisms (Structural Basis of Interaction)

The interaction of 1,6-naphthyridine derivatives with their biological targets is often multifaceted, involving a combination of hydrogen bonding, hydrophobic interactions, and, in the case of halogenated derivatives, halogen bonding.

Many 1,6-naphthyridine derivatives exert their biological effects by modulating the activity of enzymes, particularly kinases. nih.govnih.gov The general mechanism of action for kinase inhibitors involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins.

The 1,6-naphthyridine scaffold is well-suited to act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. For this compound, the N-1 and N-6 atoms could potentially act as hydrogen bond acceptors. The dichlorinated rings would likely occupy a hydrophobic pocket within the active site. The chlorine atoms themselves could form halogen bonds with backbone carbonyls or other electron-rich residues, further stabilizing the enzyme-inhibitor complex.

1,6-Naphthyridine derivatives have also been investigated as ligands for various receptors. nih.gov The binding of these compounds to receptors is governed by similar principles of molecular recognition as enzyme inhibition. The specific orientation of the naphthyridine core and its substituents determines the binding affinity and selectivity.

For this compound, the increased lipophilicity and potential for halogen bonding could contribute to its binding to hydrophobic pockets within a receptor. The precise nature of the interaction would depend on the specific topology and amino acid composition of the receptor's binding site.

Rational Design Principles for Naphthyridine-Based Scaffolds

The development of new therapeutic agents based on the 1,6-naphthyridine scaffold is guided by principles of rational drug design. This often involves a scaffold-hopping approach, where the 1,6-naphthyridine core is used to replace other heterocyclic systems in known active compounds. researchgate.net

Computational modeling and docking studies are invaluable tools in this process. They allow for the prediction of how different substituents on the 1,6-naphthyridine ring will affect binding to a target protein. For example, in the design of TGF-β type I receptor inhibitors, docking studies were used to guide the optimization of 1,5-naphthyridine (B1222797) derivatives. researchgate.net

For this compound, rational design could involve using it as a starting point for further chemical modification. The chlorine atoms are versatile handles for introducing other functional groups via nucleophilic aromatic substitution or cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize potency and selectivity for a given biological target.

Applications in Advanced Materials Science

Development of Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The 1,6-naphthyridine (B1220473) framework is a prominent feature in the design of novel luminescent materials. nih.govacs.org Its derivatives have been explored for their potential in organic light-emitting diodes (OLEDs) due to their intriguing optical and electrochemical properties. nih.gov While much of the research in naphthyridine-based OLEDs has centered on the 1,8- and 1,5-isomers, the 1,6-naphthyridine scaffold also provides a robust platform for creating efficient light-emitting compounds. rsc.orgresearchgate.netresearchgate.net For instance, fused polycyclic 1,6-naphthyridines have demonstrated significant potential as organic luminescence materials. nih.gov The electron-deficient nature of the naphthyridine ring system makes it a suitable acceptor unit in donor-acceptor type fluorescent molecules, which are essential for high-performance OLEDs.

A key advantage of the 1,6-naphthyridine scaffold is the ability to tune its photophysical properties through strategic chemical modifications. The emission color and fluorescence quantum yield (Φ) of its derivatives can be precisely controlled by introducing different functional groups onto the core structure. nih.gov

Research on fused polycyclic 1,6-naphthyridin-4-amine (B1269099) derivatives has shown that the nature of the substituent significantly impacts their luminescent characteristics. nih.gov Attaching electron-donating groups to the molecule generally leads to higher absolute fluorescence quantum yields (ranging from 0.52 to 0.89) compared to derivatives bearing electron-withdrawing groups (0.12 to 0.46). nih.govrsc.org For example, certain derivatives with electron-donating substituents exhibit outstanding quantum yields as high as 0.89, making them promising candidates for use as organic dyes. nih.gov

The emission wavelength can also be modulated. A strong intramolecular charge-transfer (ICT) interaction between an electron-rich donor (like a diethylamino group) and the electron-deficient 1,6-naphthyridine acceptor can cause a significant bathochromic (red) shift in the emission spectrum. nih.gov Furthermore, the photophysical properties of 1,6-naphthyridin-7(6H)-one derivatives display pronounced solvatochromism, where the emission color changes with the polarity of the solvent, indicating a change in the electronic distribution upon excitation. mdpi.com These compounds have been reported to exhibit high quantum yields and large Stokes shifts, which are desirable properties for fluorescent probes and materials. mdpi.com

The excited-state lifetime is a critical parameter for luminescent materials, influencing their efficiency and application range. Photophysical studies on certain 1,6-naphthyridine derivatives have reported fluorescence lifetimes of approximately 10 nanoseconds in various solvents. nih.gov This relatively long lifetime is beneficial for applications in sensing and imaging.

In more specialized derivatives, such as nih.govnih.govnih.govtriazolo[4,5-h] nih.govresearchgate.netnaphthyridines and nih.govnih.govoxazolo[5,4-h] nih.govresearchgate.netnaphthyridines designed for photocytotoxic activity, exceptionally long-lived triplet excited states have been observed. researchgate.net One highly photocytotoxic derivative exhibited a triplet excited state with a lifetime of 18.0 microseconds. researchgate.net Such long lifetimes are crucial for applications like photodynamic therapy, where the excited state must persist long enough to generate reactive oxygen species. researchgate.net

Molecular Recognition and Sensing Applications

The 1,6-naphthyridine scaffold is an effective platform for designing molecular receptors and chemosensors. nih.govnih.gov The strategically positioned nitrogen atoms within the bicyclic structure can act as hydrogen bond acceptors, enabling the molecule to bind with complementary guest molecules. This makes naphthyridine derivatives potent binders and effective receptors for biologically relevant molecules like biotin (B1667282) analogues. nih.govnih.govresearchgate.net The ability to form specific, non-covalent interactions is the cornerstone of molecular recognition.

This recognition capability can be harnessed for sensing applications. When a binding event occurs, it can trigger a change in the photophysical properties of the naphthyridine derivative, such as a shift in its fluorescence color or intensity. This provides a detectable signal for the presence of the target analyte. For example, some naphthyridine derivatives have been investigated as fluorescent "turn-off" chemosensors for the selective detection of metal ions like Ni(II) in aqueous media. researchgate.net While much of the sensor research has focused on the 1,8-naphthyridine (B1210474) isomer, the fundamental principles of using the nitrogen-containing heterocyclic core for ion recognition and signaling are broadly applicable across the naphthyridine family. researchgate.net

Naphthyridine-Based Molecular Switches and Their Photophysical Properties

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or pH changes. While the development of molecular switches based specifically on the 1,6-naphthyridine core is an emerging area, the photophysical properties of its derivatives suggest significant potential.

The key to a molecular switch is a controllable change in structure and properties. The observed solvatochromism and acidochromism in 1,6-naphthyridin-7(6H)-ones, where their fluorescence properties change in response to solvent polarity and pH, demonstrate their environmental sensitivity. mdpi.com This responsiveness is a foundational characteristic required for molecular switching. For a molecule to function as a photoswitch, it must undergo a reversible photochemical reaction, such as isomerization, which alters its absorption spectrum and other properties. The inherent photoresponsive nature of many aromatic heterocyclic systems, including naphthyridines, makes them promising candidates for the design of novel molecular switches for applications in data storage, molecular machines, and smart materials. repec.orgnih.gov

Integration of Naphthyridine Derivatives into Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. The 1,6-naphthyridine scaffold is well-suited for incorporation into such assemblies due to its defined geometry and capacity for hydrogen bonding and metal coordination.

The hydrogen bond donor and acceptor sites on the naphthyridine ring can be used to direct the self-assembly of molecules into larger, ordered structures. nih.govnih.gov This has been demonstrated in studies where naphthyridine derivatives act as receptors, forming host-guest complexes through hydrogen bonding. nih.govnih.gov Furthermore, the nitrogen atoms of the naphthyridine core can act as ligands, coordinating with metal ions to form metallosupramolecular architectures. This ability to act as a ligand for metal complexes opens up possibilities for creating functional materials with applications in catalysis, sensing, and electronics. acs.org The rigid nature of the 1,6-naphthyridine unit can provide structural integrity to these larger assemblies, allowing for the construction of well-defined supramolecular polymers, cages, or grids.

Future Research Directions and Perspectives

Development of Greener and More Efficient Synthetic Strategies

Traditional synthetic routes to dichlorinated naphthyridines often rely on harsh reagents like phosphorus oxychloride and high temperatures, leading to significant environmental impact and challenging purifications. Future research will undoubtedly focus on developing more sustainable and efficient synthetic protocols.

Key areas of development include:

Catalytic C-H Activation/Halogenation: A paradigm shift from classical methods would involve the direct, late-stage C-H chlorination of the 1,6-naphthyridine (B1220473) core. This approach would be highly atom-economical, avoiding the need for pre-functionalized precursors and minimizing waste streams.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and reduced reaction times. Developing a flow-based synthesis for 2,7-dichloro-1,6-naphthyridine could enable scalable, on-demand production.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates for the synthesis of various naphthyridine derivatives. derpharmachemica.com Its application to the synthesis of the 2,7-dichloro analogue could drastically reduce energy consumption and reaction times compared to conventional heating methods. ekb.eg

Multicomponent Reactions (MCRs): Designing one-pot MCRs that assemble the 1,6-naphthyridine core with chlorine atoms already in place would represent a significant leap in efficiency. rsc.org These strategies improve atom economy and reduce the number of synthetic and purification steps. rsc.orgekb.eg

StrategyPotential AdvantagesResearch Focus
C-H Chlorination High atom economy, reduced steps, late-stage functionalization.Development of selective catalysts (e.g., Palladium, Ruthenium) for direct chlorination of the naphthyridine core.
Flow Chemistry Enhanced safety, scalability, improved process control, higher yields.Optimization of reactor design, residence time, and solvent systems for continuous production.
Microwave-Assisted Synthesis Rapid reaction times, reduced energy consumption, improved yields.Screening of reaction conditions and solvents suitable for microwave heating to form the chlorinated scaffold.
Multicomponent Reactions High efficiency, structural diversity, reduced waste.Design of novel reaction cascades that build the this compound skeleton in a single step from simple precursors.

Exploration of Novel Reactivity Patterns for this compound

The two chlorine atoms in this compound serve as versatile handles for functionalization, most commonly through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. While effective, future research should aim to unlock new reactivity patterns to access unprecedented chemical space.

Promising avenues include:

Regioselective Functionalization: Developing methods for the selective, stepwise functionalization of the C2 and C7 positions is a significant challenge. This could be achieved through the use of catalysts with high steric or electronic bias or by leveraging subtle differences in the electronic character of the two positions.

C-H Functionalization of the Core: Beyond substitution at the C-Cl bonds, direct C-H functionalization at other positions of the naphthyridine ring would enable the introduction of diverse substituents without the need for pre-installed directing groups.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis could open pathways for novel coupling reactions under exceptionally mild conditions, allowing for the introduction of functional groups that are incompatible with traditional thermal methods. sciopen.com This could include radical-based alkylations or arylations.

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Optimizing complex chemical transformations requires a deep understanding of reaction kinetics, intermediates, and byproduct formation. The application of advanced in-situ spectroscopic techniques can provide real-time insights that are impossible to gain from traditional offline analysis. perkinelmer.com

Future applications in the context of this compound chemistry include:

Raman and Infrared (IR) Spectroscopy: Using fiber-optic probes, in-situ Raman and IR spectroscopy can monitor the concentration of reactants, products, and key intermediates directly within the reaction vessel. acs.orgresearchgate.net This is particularly valuable for optimizing regioselective substitution reactions or for detecting the formation of transient species. geochemicalperspectivesletters.org

Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework would allow for automated, real-time control over reaction conditions to ensure process robustness, maximize yield, and minimize impurities during scale-up. acs.org

High-Throughput Computational Screening and Predictive Modeling

Computational chemistry is a powerful tool for accelerating the discovery and optimization of novel molecules. High-throughput computational screening can triage virtual libraries of potential this compound derivatives before committing to costly and time-consuming synthesis.

Key future directions are:

Predictive Reactivity Models: Utilizing Density Functional Theory (DFT) and other quantum chemical methods to model the transition states of various coupling reactions. This can predict the regioselectivity of substitutions and identify the most promising catalytic systems for achieving desired transformations.

Virtual Screening for Biological Targets: For medicinal chemistry applications, large virtual libraries of functionalized 1,6-naphthyridine derivatives can be screened in silico against biological targets of interest. researchgate.net This approach, often used in high-throughput screening (HTS) campaigns, helps prioritize synthetic efforts on compounds with the highest predicted binding affinity and most favorable pharmacokinetic properties. nih.govchemdiv.com

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models can establish correlations between the structural features of 1,6-naphthyridine derivatives and their observed biological activity or material properties. nih.gov These models guide the rational design of next-generation compounds with enhanced performance.

Computational TechniqueApplication for this compoundDesired Outcome
Density Functional Theory (DFT) Modeling reaction mechanisms and transition states.Prediction of regioselectivity in substitution reactions; catalyst optimization.
Virtual High-Throughput Screening Docking large libraries of virtual derivatives into protein active sites.Identification of promising hit compounds for drug discovery programs.
QSAR Modeling Correlating molecular descriptors with biological activity or material properties.Guiding the design of new derivatives with improved potency or performance.

Rational Design of Multi-Functional Naphthyridine Derivatives

The true potential of the this compound scaffold lies in its use as a core for building multi-functional molecules. Rational design, guided by structure-activity relationships (SAR) and computational modeling, is essential for this endeavor. nih.govfrontiersin.org

Future research will focus on:

Bioactive Conjugates: Designing hybrid molecules where the 1,6-naphthyridine core is linked to other pharmacophores to create agents with dual modes of action or improved targeting capabilities.

Targeted Covalent Inhibitors: Incorporating a reactive "warhead" onto the naphthyridine scaffold that can form a covalent bond with a specific amino acid residue in a target protein, leading to highly potent and durable biological effects.

Supramolecular Assemblies: The nitrogen atoms of the naphthyridine ring are excellent hydrogen bond acceptors, making them ideal for directing the self-assembly of complex supramolecular structures. mdpi.com This can be exploited to create novel materials, sensors, or drug delivery systems. Recently, a series of 1,6-naphthyridine-2-one derivatives were designed and evaluated as novel inhibitors for fibroblast growth factor receptor 4 (FGFR4). nih.gov

Potential for Naphthyridine-Based Systems in Emerging Technologies

While naphthyridines are well-established in medicinal chemistry, their unique electronic and photophysical properties make them attractive candidates for a range of emerging technologies.

Organic Electronics: The electron-deficient nature of the naphthyridine ring makes it a promising building block for n-type organic semiconductor materials. nih.gov Derivatives have been successfully incorporated into Organic Light-Emitting Diodes (OLEDs) as host materials or emitters, demonstrating high thermal stability and electron affinity. acs.orgresearchgate.netresearchgate.netrsc.org Future work could explore 2,7-disubstituted-1,6-naphthyridines for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org

Fluorescent Chemosensors: The rigid, planar structure of the naphthyridine core can be functionalized with specific binding moieties to create fluorescent sensors. These sensors can signal the presence of specific metal ions or changes in pH through a measurable change in fluorescence intensity ("on" or "off" switching), which is valuable for environmental monitoring and biological imaging. nih.gov

Ligands in Coordination Chemistry: The bidentate chelating ability of the 1,6-naphthyridine system makes it an excellent ligand for coordinating with metal ions. This can be used to create novel catalysts, metallo-supramolecular structures, or magnetic materials.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dichloro-1,6-naphthyridine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.